molecular formula C6H4ClI2N B1461847 4-Chloro-3,5-diiodo-2-methylpyridine CAS No. 1216000-60-0

4-Chloro-3,5-diiodo-2-methylpyridine

Cat. No.: B1461847
CAS No.: 1216000-60-0
M. Wt: 379.36 g/mol
InChI Key: SQKGMABAEBSICQ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-diiodo-2-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H4ClI2N and a molecular weight of 379.36 g/mol . This compound is characterized by the presence of chlorine and iodine atoms at the 4 and 3,5 positions, respectively, on the pyridine ring, along with a methyl group at the 2 position. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-3,5-diiodo-2-methylpyridine typically involves halogenation reactions. One common method includes the iodination of 4-chloro-2-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired positions .

Industrial production methods may involve similar halogenation processes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

4-Chloro-3,5-diiodo-2-methylpyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyridines with diverse functional groups.

Scientific Research Applications

4-Chloro-3,5-diiodo-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives aims to develop new therapeutic agents with improved efficacy and safety profiles.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-diiodo-2-methylpyridine and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

4-Chloro-3,5-diiodo-2-methylpyridine can be compared with other halogenated pyridines, such as:

Biological Activity

Overview

4-Chloro-3,5-diiodo-2-methylpyridine is a halogenated pyridine derivative with the chemical formula C6_6H4_4ClI2_2N and a molecular weight of 379.36 g/mol. The compound features chlorine and iodine substituents at the 4 and 3,5 positions on the pyridine ring, which significantly influence its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

The synthesis of this compound typically involves halogenation reactions. A common method includes the iodination of 4-chloro-2-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in organic solvents like acetic acid or dichloromethane under controlled conditions.

Antimicrobial Properties

Research indicates that halogenated pyridines exhibit significant antimicrobial activity. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains. A study showed that certain halogenated pyridines possess antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Halogenated Pyridines

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus128
Escherichia coli256
Pseudomonas aeruginosa512

Anticancer Properties

The anticancer potential of halogenated pyridines has also garnered attention. Research has shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives similar to this compound have demonstrated significant cytotoxic effects against human pancreatic cancer cells (Patu8988) and gastric cancer cells (SGC7901) in vitro .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of halogenated pyridines on several cancer cell lines using the MTT assay. The results indicated that compounds with higher halogenation levels exhibited enhanced cytotoxicity.

Cell LineCompoundIC50 (µM)
Patu8988This compound10
SGC7901Similar derivative15
ECA109Similar derivative20

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The compound may inhibit enzyme activity by binding to active sites or alter receptor functions by acting as agonists or antagonists.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored for its potential as a lead compound in drug development. Its derivatives are being synthesized to enhance efficacy and reduce toxicity in therapeutic applications. The compound's role as an intermediate in synthesizing more complex organic molecules is also noteworthy, especially in developing pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-chloro-3,5-diiodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClI2N/c1-3-6(9)5(7)4(8)2-10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKGMABAEBSICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1I)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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